molecular formula C23H26N2O5 B2487654 Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 328106-39-4

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2487654
CAS No.: 328106-39-4
M. Wt: 410.47
InChI Key: WFNMDMFXUSXNJP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Radioprotective Activities

A novel study on this compound highlights its significant in vitro antioxidant activity, utilizing DPPH radical and hydroxyl radical scavenging assays. Furthermore, its in vivo radioprotection property was investigated through an experimental setup involving Drosophila melanogaster. The study found that pretreatment with the compound reduced oxidative stress in flies exposed to ionizing electron beam irradiation, showcasing its potential as a radioprotective agent (B. J. Mohan et al., 2014).

Pharmacological Investigations

Another study synthesized derivatives of this compound to explore their antihypertensive and anti-inflammatory activities. These derivatives were evaluated using various models, including the non-invasive tail-cuff method and carrageenan-induced rat paw edema. Some derivatives demonstrated comparable antihypertensive activity to nifedipine and moderate to significant anti-inflammatory effects, suggesting their potential for further pharmacological development (R. Chikhale et al., 2009).

Thermodynamic Properties

Research focused on the combustion energies and thermodynamic properties of esters related to this compound provided insight into their enthalpies of combustion, formation, and the enthalpies of fusion, vaporization, and sublimation. This study contributes to the understanding of the compound's physical and chemical properties, offering a basis for its potential application in various scientific and industrial processes (O. Klachko et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, reactivity, and potential applications .

Properties

IUPAC Name

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-28-19-13-17(11-12-18(19)30-14-16-9-7-6-8-10-16)21-20(22(26)29-5-2)15(3)24-23(27)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNMDMFXUSXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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